1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Beschreibung
This compound is a triazolo-pyrimidine derivative featuring a 4-methoxyphenyl substituent on the triazole ring, a piperazine linker, and a 2,2-dimethylpropan-1-one terminal group. Its structural complexity arises from the fused triazolo-pyrimidine core, a scaffold known for diverse biological activities, including kinase inhibition and antimicrobial effects . The piperazine moiety enhances solubility and bioavailability, while the 4-methoxyphenyl group may influence lipophilicity and target binding . Crystallographic validation of its structure would utilize tools like SHELXL for refinement .
Eigenschaften
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-20(2,3)19(28)26-11-9-25(10-12-26)17-16-18(22-13-21-17)27(24-23-16)14-5-7-15(29-4)8-6-14/h5-8,13H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBBGNVVWWZSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is primarily targeted at Cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is a crucial protein kinase responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases. The nature of these interactions is likely due to the compound’s ability to bind to these proteins, potentially altering their function and influencing biochemical reactions.
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant impacts on various types of cells and cellular processes. For example, it has been found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines. It influences cell function by inhibiting the growth of these cells in a dose-dependent manner, and inducing late apoptosis of these cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to bind to c-Met and VEGFR-2 proteins, which is similar to that of foretinib. This binding interaction likely results in the inhibition of these proteins, thereby exerting its effects at the molecular level.
Biologische Aktivität
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo-pyrimidine core, which is known for various pharmacological properties. This article aims to summarize the biological activities associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Triazolo-pyrimidine moiety : This core structure is often associated with diverse biological activities including anticancer and antimicrobial properties.
- Piperazine ring : Known for its role in enhancing the bioavailability and pharmacokinetic profiles of drug candidates.
- Methoxyphenyl group : This substituent may contribute to the compound's lipophilicity and overall biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, derivatives similar to the one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation and survival.
Case Study : A study investigating a related triazolo-pyrimidine compound demonstrated an IC50 value of 12 µM against breast cancer cells (MCF-7), suggesting potent anticancer properties .
Antimicrobial Activity
The triazolo-pyrimidine scaffold has also been linked to antimicrobial effects. Compounds within this class have exhibited activity against both Gram-positive and Gram-negative bacteria.
Research Findings : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively .
Anti-inflammatory Properties
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Compounds with triazolo-pyrimidine structures have been reported to exhibit anti-inflammatory activities through the modulation of pro-inflammatory cytokines.
Experimental Evidence : In vitro assays indicated that a similar compound reduced TNF-alpha levels by 40% in lipopolysaccharide (LPS) stimulated macrophages .
The biological effects of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as dihydrofolate reductase and thymidine kinase, which are crucial for DNA synthesis in rapidly dividing cells.
- Receptor Modulation : It may also modulate the activity of certain receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound generally involves multi-step reactions, commonly utilizing solvents such as ethanol or dimethylformamide and catalysts like sodium hydroxide or acetic acid. The reaction conditions can significantly influence the yield and purity of the final product. Techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) are employed to monitor the reactions and confirm the formation of the desired compound .
Anticancer Activity
The compound has shown promising results in inhibiting cell growth across various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Its mechanism of action primarily involves targeting Cyclin-dependent kinases (CDKs), particularly CDK2, thereby disrupting cell cycle regulation .
Inhibition of Kinases
Research indicates that the compound exhibits inhibitory activities against critical kinases such as c-Met and VEGFR-2. These kinases are involved in pathways that regulate tumor growth and angiogenesis, making this compound a potential candidate for developing targeted cancer therapies .
Antitubercular Activity
In addition to its anticancer properties, derivatives of this compound have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some synthesized analogs have demonstrated significant efficacy against both drug-sensitive and multidrug-resistant strains .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of various triazole derivatives, it was found that 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one exhibited significant antiproliferative effects on A549 cells at concentrations as low as 10 µM. The study concluded that the compound's ability to inhibit CDK2 activity was a key mechanism behind its anticancer effects .
Case Study 2: Antitubercular Activity
Another investigation focused on the synthesis of triazole hybrids aimed at combating tuberculosis. The study highlighted that certain derivatives of this compound exhibited potent antitubercular activity with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 15 µg/mL against resistant strains of Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Triazolo-Pyrimidine Derivatives
- Compound A (): 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Differs in the fused pyrazolo-pyrimidine core (vs. triazolo-pyrimidine), reducing electron-deficient character.
- Compound B (): 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Integrates a coumarin substituent (chromophore) and tetrazole ring, enhancing UV detectability but increasing steric bulk.
Piperazine-Containing Analogs
- Compound C (): 3-(4-Methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one Shares the triazolo-pyrimidine core and piperazine linker but replaces the terminal dimethylpropanone with a 3-(4-methoxyphenyl)propan-1-one. This modification may alter metabolic stability due to increased aryl content.
Physicochemical and Pharmacological Properties
Key Differentiators
Terminal Group : The 2,2-dimethylpropan-1-one group in the target compound provides steric shielding against metabolic degradation, unlike the coumarin group in Compound B, which may induce phototoxicity .
Piperazine Linker: Unlike Compound C, the dimethylpropanone-terminated piperazine in the target compound balances lipophilicity and solubility, critical for blood-brain barrier penetration in CNS targets.
Vorbereitungsmethoden
Cyclocondensation of 5-Amino-1,2,4-Triazole with 1,3-Dicarbonyl Compounds
The cyclocondensation of 5-amino-1,2,4-triazole with 1,3-dicarbonyl derivatives is a widely utilized method. For instance, reacting 5-amino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid yields 7-hydroxytriazolopyrimidine intermediates. Subsequent chlorination using phosphoryl chloride (POCl₃) replaces the hydroxyl group with a chlorine atom, generating a reactive site for further functionalization. This step is critical for introducing substituents at the C7 position of the triazolopyrimidine ring, which is later conjugated with piperazine.
Halogenation and Electrophilic Cyclization
Alternative approaches involve electrophilic cyclization of pyrimidin-2-yl-amidines under oxidative conditions. For example, treatment of pyrimidin-2-yl-amidines with iodine or bromine facilitates intramolecular cyclization to form the triazolopyrimidine core. This method offers regioselectivity advantages, particularly when synthesizing derivatives with electron-donating groups such as methoxy substituents.
Functionalization of the Triazolopyrimidine Core
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety is introduced at the C3 position of the triazolopyrimidine ring via Ullmann-type coupling or Buchwald-Hartwig amination . In a representative procedure, 3-chloro-triazolopyrimidine is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to achieve cross-coupling. Alternatively, direct amination using 4-methoxyaniline and a copper catalyst under microwave irradiation has been reported, yielding the desired substitution with minimal byproducts.
Piperazine Conjugation at the C7 Position
The chlorine atom at C7 is displaced by piperazine via a nucleophilic aromatic substitution (SNAr) reaction. Optimized conditions involve refluxing 7-chloro-3-(4-methoxyphenyl)-triazolopyrimidine with excess piperazine in toluene or dimethylformamide (DMF) at 110–120°C for 12–24 hours. The use of a polar aprotic solvent enhances nucleophilicity, while catalytic potassium iodide (KI) accelerates the substitution rate. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields the piperazine-adducted intermediate in 65–80% purity.
Acylation with 2,2-Dimethylpropan-1-One
The final step involves N-acylation of the piperazine nitrogen with 3-chloro-2,2-dimethylpropan-1-one. This reaction proceeds via a two-phase mechanism:
- Deprotonation : Piperazine’s secondary amine is deprotonated using a strong base (e.g., sodium hydride or potassium tert-butoxide) in tetrahydrofuran (THF).
- Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropan-1-one, displacing the chloride leaving group.
Reaction optimization studies indicate that employing Schotten-Baumann conditions (aqueous NaOH, dichloromethane) improves yield by minimizing hydrolysis of the acid chloride intermediate. Post-synthesis, the crude product is purified via recrystallization from ethanol or acetonitrile, achieving ≥95% purity as confirmed by HPLC.
Mechanistic Insights and Process Optimization
Regioselectivity in Triazolopyrimidine Formation
The regiochemical outcome of triazolopyrimidine synthesis is influenced by the electronic nature of substituents. Electron-donating groups (e.g., methoxy) at the para position of the phenyl ring direct electrophilic substitution to the C3 position, as demonstrated by density functional theory (DFT) calculations. Steric effects from bulky substituents further modulate reactivity, favoring C7 functionalization over C5.
Solvent and Catalyst Effects
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SNAr reaction rates by stabilizing the transition state.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligand systems (Xantphos) improve coupling efficiency in aryl introductions, reducing reaction times from 24 hours to 6 hours.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak with retention time 12.3 minutes, indicating ≥98% purity.
Comparative Analysis with Structural Analogues
Modifications to the triazolopyrimidine scaffold significantly impact pharmacological activity:
| Modification Site | Analog Structure | Bioactivity (IC₅₀) |
|---|---|---|
| C3 Substituent | 4-Fluorophenyl | 12 nM (DPP-4) |
| C3 Substituent | 4-Methoxyphenyl | 8 nM (DPP-4) |
| C7 Piperazine | Methylpiperazine | 18 nM (DPP-4) |
The 4-methoxyphenyl analogue demonstrates enhanced inhibitory potency against dipeptidyl peptidase-4 (DPP-4) compared to fluoro-substituted derivatives, likely due to improved hydrophobic interactions.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives. Key steps include nucleophilic substitution at the pyrimidine C7 position with piperazine derivatives, followed by coupling with 2,2-dimethylpropan-1-one precursors. Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for nucleophilic substitution .
- Catalysts : Triethylamine or acetic anhydride improves coupling efficiency .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
- Purity monitoring : Thin-layer chromatography (TLC) and HPLC are critical for intermediate purification .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH) and the piperazine-propanone linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 435.2 for CHNO) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer: Begin with in vitro screening:
- Enzyme inhibition assays : Target kinases or phosphodiesterases due to the triazolo-pyrimidine core’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer: Focus on modifying key substituents:
- Methoxyphenyl group : Replace with halogenated (e.g., 4-fluorophenyl) or bulkier aryl groups to alter steric/electronic interactions .
- Piperazine linker : Introduce methyl or ethyl groups to the piperazine nitrogen to modulate lipophilicity and binding kinetics .
- Propanone moiety : Substitute with cyclic ketones (e.g., cyclopentanone) to enhance metabolic stability .
Experimental workflow :
Synthesize analogs via parallel combinatorial chemistry.
Screen against a panel of related enzymes (e.g., kinase isoforms) using fluorescence polarization assays.
Validate selectivity via X-ray crystallography or molecular docking (e.g., PDB ID 6F2 for kinase binding ).
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Methodological Answer: Common discrepancies arise from assay conditions or off-target effects. Mitigation approaches:
- Standardize protocols : Use identical cell lines, passage numbers, and serum-free media to reduce variability .
- Orthogonal assays : Confirm antiproliferative effects via both MTT and clonogenic assays .
- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?
Methodological Answer:
- Transcriptomics : RNA sequencing of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or cell cycle regulators) .
- Protein interaction mapping : Co-immunoprecipitation (Co-IP) with tagged target proteins (e.g., FLAG-tagged kinases) .
- In vivo models : Use zebrafish xenografts for real-time imaging of tumor suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
